(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate

Description

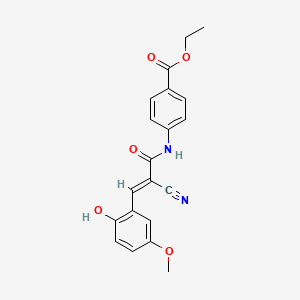

(E)-Ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is a synthetic acrylamide derivative characterized by a central acrylamido backbone with a cyano group at the α-position and a substituted phenyl ring (2-hydroxy-5-methoxy) at the β-position.

Key structural features include:

- Acrylamido linkage: Facilitates conjugation and resonance stabilization.

- Cyano group: Electron-withdrawing, enhancing electrophilicity and reactivity.

- 2-Hydroxy-5-methoxyphenyl group: Provides hydrogen-bonding capacity (via hydroxyl) and steric/electronic modulation (via methoxy).

- Ethyl benzoate ester: Contributes to solubility and molecular stability.

Properties

IUPAC Name |

ethyl 4-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-27-20(25)13-4-6-16(7-5-13)22-19(24)15(12-21)10-14-11-17(26-2)8-9-18(14)23/h4-11,23H,3H2,1-2H3,(H,22,24)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADVXBCOFXCJEQ-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)OC)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)OC)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The key steps include:

Formation of the acrylamido intermediate: This involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding acrylamide.

Esterification: The acrylamide intermediate is then esterified with ethyl 4-aminobenzoate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Formation of 2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoic acid.

Reduction: Formation of ethyl 4-(2-amino-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate.

Substitution: Formation of ethyl 4-(2-cyano-3-(2-hydroxy-5-alkoxyphenyl)acrylamido)benzoate.

Scientific Research Applications

(E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Comparative analysis focuses on substituent positions and functional group modifications, which critically influence biological activity.

Table 1: Structural and Functional Comparison of Selected Analogs

*Inferred based on substituent effects.

Key Observations:

Hydroxyl at 2-position (Target Compound, Compound E) reduces activity compared to 4-position analogs, likely due to steric hindrance or less efficient electron delocalization .

Methoxy vs. Hydroxyl :

- Methoxy groups (e.g., Target Compound’s 5-methoxy) reduce antioxidant efficacy compared to hydroxyl groups, as seen in Compound H (4-hydroxy > 5-methoxy) .

Steric Effects :

- Bulky substituents (e.g., 3,5-di-tert-butyl in Compound 2A) may hinder molecular interactions despite favorable electronic properties .

Antioxidant Activity:

- Phenolic Hydroxyl Groups: Critical for scavenging free radicals via hydrogen donation. The Target Compound’s 2-hydroxy group contributes to activity but is less effective than 4-hydroxy derivatives .

- Electron-Withdrawing Cyano Group: Enhances the electrophilicity of the acrylamido moiety, stabilizing radical intermediates .

Anti-Inflammatory Activity:

- Compounds with phenolic substitutions (e.g., Target Compound) exhibit anti-inflammatory effects comparable to diclofenac (70–83% inhibition of edema) .

Hydrogen Bonding and Crystallography

The Target Compound’s 2-hydroxy group can participate in hydrogen-bonding networks, as described in Etter’s graph-set analysis. Such interactions may stabilize crystal packing or enhance binding to biological targets .

Biological Activity

(E)-Ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is , with a molecular weight of approximately 314.34 g/mol. The compound features an ethyl ester group, a cyano group, and a hydroxy-5-methoxyphenyl moiety, which contribute to its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds structurally related to (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate exhibit significant antioxidant properties. For instance, the sodium salt of a related compound demonstrated potential antioxidant effects against oxidative stress in Ehrlich ascites carcinoma (EAC) cells, suggesting that similar derivatives may also possess protective capabilities against oxidative damage in biological systems .

Anticancer Effects

The anticancer potential of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate has been explored through various in vitro and in vivo studies. The compound has shown promising results against different cancer cell lines, including EAC cells. Mechanistic studies revealed favorable interactions with key apoptotic pathways involving caspase enzymes, which are critical for programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Anticancer | Induction of apoptosis in EAC cells | |

| Cytotoxicity | Inhibition of cell proliferation |

The biological activity of (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate is primarily attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis. The compound's interaction with caspase proteins suggests a mechanism where it promotes apoptosis in cancer cells while protecting normal cells from oxidative damage.

Case Studies

- In Vivo Studies on EAC : A study evaluating the sodium salt of a related compound showed significant anticancer effects in female mice with EAC. The treatment led to reduced tumor growth and improved survival rates, highlighting the therapeutic potential of this class of compounds .

- Cytotoxicity Testing : In vitro assays using the MTT method demonstrated that (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate exhibits cytotoxic effects against various cancer cell lines at specific concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-ethyl 4-(2-cyano-3-(2-hydroxy-5-methoxyphenyl)acrylamido)benzoate, and how are reaction conditions optimized?

The compound is synthesized via Knoevenagel condensation, where ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted benzaldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, monitored by thin-layer chromatography (TLC), and the product is recrystallized for purification. Optimization involves adjusting solvent ratios (e.g., benzene:ethyl acetate, 4:1) and catalyst stoichiometry to enhance yield and purity .

Q. How are structural and purity characteristics of this compound validated in academic research?

Characterization employs spectroscopic techniques:

- IR spectroscopy confirms functional groups (e.g., cyano stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) .

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.96–8.01 ppm, methoxy groups at δ 3.8–3.9 ppm) .

- Mass spectrometry verifies molecular weight (e.g., m/z 369 [M−1] for analogs) .

Q. What standard assays are used to evaluate its in vitro antioxidant activity?

Three primary models are utilized:

- DPPH radical scavenging (measures hydrogen donation capacity at 517 nm).

- Nitric oxide (NO) radical inhibition (assesses nitrite formation via Griess reagent).

- Ferric ion-induced lipid peroxidation in rat brain homogenates (quantifies thiobarbituric acid-reactive substances, TBARS). Activities are reported as IC₅₀ values or percentage inhibition at 100 µM .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and enhance the optoelectronic properties of this compound?

Density Functional Theory (DFT) calculations at the PBE0-D3(BJ)/def2-TZVP level optimize geometry and electronic structure. Key parameters include HOMO-LUMO gaps (indicative of charge transfer efficiency) and dipole moments (solvatochromic behavior). Metal complexation (e.g., with Pt²⁺ or Rh³⁺) can be modeled to enhance hole/electron transport rates for OLED or OSC applications .

Q. What strategies resolve contradictions in biological activity data across substituted analogs?

Discrepancies in antioxidant/anti-inflammatory efficacy (e.g., 70.2–83.1% inhibition vs. standards) arise from substituent electronic effects. Phenolic groups (e.g., 4-hydroxyphenyl) enhance radical scavenging via resonance stabilization, while steric hindrance from bulkier substituents reduces activity. Dose-response assays and molecular docking (e.g., with COX-2 for anti-inflammatory activity) clarify structure-activity relationships .

Q. How are crystallization and X-ray diffraction techniques applied to resolve structural ambiguities?

Single-crystal X-ray diffraction (employing SHELX programs) resolves stereochemistry and confirms the (E)-configuration of the acrylamido group. Challenges like twinning or low-resolution data are addressed using SHELXL for refinement and SHELXE for phase extension in experimental phasing .

Q. What experimental designs mitigate synthetic byproducts during Knoevenagel condensation?

Common byproducts (e.g., Z-isomers or unreacted aldehydes) are minimized by:

- Catalyst selection : Piperidine/acetic acid vs. stronger bases (e.g., DBU).

- Solvent polarity : Toluene reduces side reactions vs. polar aprotic solvents.

- Temperature control : Reflux conditions favor thermodynamic (E)-isomer formation. Post-synthetic purification via column chromatography (silica gel, hexane:ethyl acetate) isolates the desired product .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

- Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the phenyl ring.

- Biological assays : Use standardized protocols (e.g., carrageenan-induced paw edema for anti-inflammatory activity) with triplicate measurements.

- Data analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .

Q. What quality control measures ensure reproducibility in spectroscopic characterization?

- NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (TMS).

- IR : Prepare KBr pellets with consistent sample concentrations.

- MS : Calibrate instruments with reference compounds (e.g., sodium formate clusters) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.